Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
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Overview
Description
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an imidazole ring, with an ethyl ester group attached at the 5-position. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid . Another approach includes the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate in acetonitrile at room temperature, followed by cyclization of the intermediate hydrazone in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and appropriate catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has potential biological activities, making it a candidate for studies in pharmacology and biochemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]imidazole-5-carboxamide: This compound is a derivative with similar structural features and has been studied as a JNK3 inhibitor.
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific arrangement of the pyrrole and imidazole rings, as well as the presence of the ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-3-5-7(11-6)10-4-9-5/h3-4,11H,2H2,1H3,(H,9,10) |
InChI Key |
GRVAJRPYXSPZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN2 |
Origin of Product |
United States |
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